molecular formula C16H11NO5 B14889142 (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14889142
M. Wt: 297.26 g/mol
InChI Key: MHIVVIRGAGOSGU-RMKNXTFCSA-N
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Description

(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C16H11NO5 It is characterized by the presence of a nitrophenyl group and a benzoic acid moiety connected through a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 3-nitrobenzaldehyde with 4-acetylbenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone linkage through an aldol condensation reaction. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Conversion to the corresponding amino compound.

    Substitution: Introduction of additional functional groups on the aromatic rings.

Scientific Research Applications

(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group can participate in redox reactions, potentially affecting cellular redox homeostasis. Additionally, the enone system may interact with nucleophilic sites in biological molecules, leading to potential bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety connected through an enone linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H11NO5/c18-15(13-2-1-3-14(10-13)17(21)22)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+

InChI Key

MHIVVIRGAGOSGU-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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